molecular formula C30H23KN4O8 B1666441 Azilsartan médoxomil CAS No. 863031-24-7

Azilsartan médoxomil

Numéro de catalogue B1666441
Numéro CAS: 863031-24-7
Poids moléculaire: 606.6 g/mol
Clé InChI: IHWFKDWIUSZLCJ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azilsartan Kamedoxomil is an angiotensin II receptor blocker . It is used for the treatment of hypertension and is marketed under the brand name Edarbi . It is used as the prodrug azilsartan medoxomil and was developed by Takeda . The most common adverse reaction in adults is diarrhea .


Molecular Structure Analysis

Azilsartan Kamedoxomil has a chemical formula of C30H23KN4O8 . It has a molecular weight of 606.632 . Unlike other ARBs which have a tetrazole attached to the molecule, azilsartan has an oxadiazole, which has an acidic proton at the nitrogen .

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de l’« Azilsartan médoxomil », organisée en sections distinctes :

Développement d’un essai d’indication de stabilité

Des recherches ont été menées pour développer et valider un essai d’indication de stabilité pour l’this compound dans les formes posologiques solides. Ceci est crucial pour garantir la qualité et l’efficacité du médicament au fil du temps .

Examen des méthodes analytiques

Des études ont examiné diverses méthodes analytiques pour estimer l’this compound dans les formulations pharmaceutiques, mettant en évidence l’importance de techniques de mesure précises dans le développement de médicaments .

Synthèse et caractérisation

Des efforts scientifiques se sont concentrés sur la synthèse et la caractérisation des substances apparentées à l’this compound, ce qui est essentiel pour comprendre les propriétés chimiques du médicament et les impuretés potentielles .

Études de bioéquivalence

Des essais cliniques ont été menés pour déterminer la bioéquivalence de différentes formulations d’Azilsartan, ce qui constitue une étape essentielle du processus d’approbation des médicaments pour garantir des effets thérapeutiques cohérents .

Systèmes d’administration de médicaments

Des recherches ont exploré la préparation et l’évaluation de la microencapsulation matricielle lipidique en tant que système d’administration de médicaments pour l’this compound, dans le but d’améliorer sa biodisponibilité et la conformité du patient .

Mécanisme D'action

Target of Action

Azilsartan kamedoxomil is a prodrug that is metabolized to azilsartan . Azilsartan is an angiotensin II receptor blocker (ARB), specifically targeting the angiotensin II type 1 receptor (AT1 receptor) . The AT1 receptor is a key player in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.

Mode of Action

Azilsartan, the active metabolite of azilsartan kamedoxomil, acts as an antagonist at the AT1 receptor . By blocking the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor, azilsartan prevents angiotensin II from exerting its effects, which include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium .

Biochemical Pathways

The primary biochemical pathway affected by azilsartan is the RAAS. Under normal conditions, angiotensin II binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. Azilsartan blocks this interaction, resulting in vasodilation and a decrease in blood pressure .

Pharmacokinetics

Azilsartan kamedoxomil is quickly absorbed from the gut, independently of food intake . It is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption . The elimination half-life of azilsartan is approximately 11 hours . It is excreted in the feces (55%) and urine (42%) .

Result of Action

The primary result of azilsartan’s action is a reduction in blood pressure. By blocking the AT1 receptor, azilsartan prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys , ultimately resulting in lowered blood pressure .

Action Environment

Azilsartan kamedoxomil is effective in lowering blood pressure in a variety of environments and patient populations. It is used to treat hypertension in adults, either alone or in combination with other antihypertensive agents .

Safety and Hazards

Azilsartan Kamedoxomil should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental release, personal protective equipment should be used, and the area should be ventilated .

Orientations Futures

Azilsartan medoxomil is speculated to lower mortality rates and the onset of cardiovascular disease . It may have potential off-label uses in patients with a history of myocardial infarction or heart failure .

Propriétés

IUPAC Name

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFKDWIUSZLCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23KN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235483
Record name Azilsartan kamedoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863031-24-7
Record name Azilsartan kamedoxomil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azilsartan kamedoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azilsartan Medoxomil Potassium (TAK-491)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZILSARTAN KAMEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC6I2K1FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azilsartan kamedoxomil
Reactant of Route 2
Reactant of Route 2
Azilsartan kamedoxomil
Reactant of Route 3
Reactant of Route 3
Azilsartan kamedoxomil
Reactant of Route 4
Reactant of Route 4
Azilsartan kamedoxomil
Reactant of Route 5
Reactant of Route 5
Azilsartan kamedoxomil
Reactant of Route 6
Reactant of Route 6
Azilsartan kamedoxomil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.